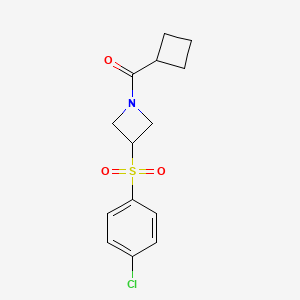

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

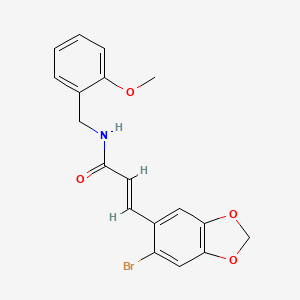

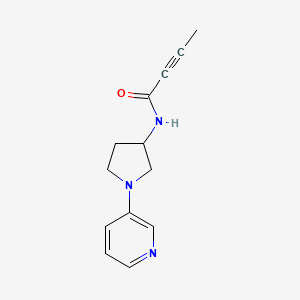

The molecular structure of this compound would be characterized by the presence of the azetidine ring, which is a type of beta-lactam ring. This ring is highly strained due to its small size, which can make the compound reactive. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound.Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The azetidine ring could potentially be opened under acidic or basic conditions. The sulfonyl group might undergo reactions with nucleophiles.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could increase the compound’s solubility in polar solvents.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Research on synthesizing various substituted tetrahydroquinazolinone derivatives has demonstrated advanced methodologies in organic synthesis, especially involving Michael addition, cyclopropyl to cyclobutyl ring enlargement, and Diels-Alder cycloaddition. Such processes are crucial for developing novel compounds with potential pharmacological properties (Dalai et al., 2006).

Antiviral Activity

- Studies have synthesized new derivatives of thiadiazole sulfonamides starting from 4-chlorobenzoic acid, showcasing the compound's relevance in developing antiviral agents. These derivatives have shown anti-tobacco mosaic virus activity, highlighting the potential of chlorophenyl sulfonamides in antiviral research (Chen et al., 2010).

Reactivity Studies

- Investigations into the reactivity of benzo[b]thiophene sulfoxide derivatives towards sulfur- and oxygen-containing nucleophiles have provided insights into nucleophilic addition and cyclization reactions. Such studies are essential for understanding the chemical behavior of sulfonyl-containing compounds and for designing new synthetic routes (Pouzet et al., 1998).

Synthesis and Biological Activity of Azetidinones

- The design and synthesis of azetidinones derivatives, particularly focusing on their biological and pharmacological potencies, underscore the importance of sulfonyl rings in medicinal chemistry. These efforts aim to explore the therapeutic potential of such compounds, including their antimicrobial properties (Jagannadham et al., 2019).

Antimicrobial and Anticancer Properties

- Novel pyrazole derivatives containing chlorophenyl and sulfonamide moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Such research highlights the versatile applications of chlorophenyl sulfonamides in developing new therapeutic agents (Hafez et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYBXKXYFPDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)

![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)

![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)